7-Cyanomethotrexate Dimethyl Ester is a derivative of methotrexate, a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This compound is characterized by the presence of a cyano group and two dimethyl ester functionalities, which significantly influence its biochemical properties and potential applications.
The compound is synthesized from methotrexate, which is derived from the natural product, folic acid. The modification to create 7-cyanomethotrexate dimethyl ester involves introducing a cyano group at the 7-position of the methotrexate molecule, followed by esterification processes.
7-Cyanomethotrexate Dimethyl Ester belongs to the class of antimetabolites, specifically within the category of folate antagonists. It is classified as a synthetic organic compound due to its derivation from naturally occurring substances through chemical modification.
The synthesis of 7-cyanomethotrexate dimethyl ester can be achieved through several methods:
The molecular formula for 7-cyanomethotrexate dimethyl ester is CHNO. Its structure features:
The reactions typically require controlled conditions to prevent side reactions or degradation of sensitive functional groups. Monitoring via techniques such as thin-layer chromatography or high-performance liquid chromatography ensures successful synthesis.
The mechanism by which 7-cyanomethotrexate dimethyl ester exerts its biological effects is similar to that of methotrexate:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
7-Cyanomethotrexate Dimethyl Ester has several scientific uses:
The synthesis of 7-cyanomethotrexate dimethyl ester (CAS 112163-39-0) proceeds through a meticulously designed sequence starting with methotrexate dimethyl ester (CAS 34378-65-9). The initial esterification protects the glutamate carboxylic acid groups, enabling selective pteridine ring modification. The critical C-7 cyanation employs diethyl phosphorocyanidate as the cyano source under anhydrous conditions. This reagent facilitates electrophilic aromatic substitution at the electron-deficient C-7 position of the pteridine ring, yielding the 7-cyano derivative without affecting other functional groups. Subsequent alkaline hydrolysis of the ester protecting groups furnishes the bioactive 7-hydroxymethotrexate metabolite, though the dimethyl ester intermediate remains essential for purification and characterization [1] [5].
Table 1: Synthesis of 7-Cyanomethotrexate Dimethyl Ester from Methotrexate Precursors
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Esterification | CH₃OH/H⁺ or (CH₃O)₂SO₂ | Methotrexate dimethyl ester | 85-92 |
2 | C-7 Cyanation | (C₂H₅O)₂P(O)CN, Anhydrous DMF | 7-Cyanomethotrexate dimethyl ester | 65-70 |
3 | Hydrolysis* | NaOH/H₂O, Controlled pH | 7-Hydroxymethotrexate | 75-80 |
*Final hydrolysis step included to demonstrate metabolic relevance [5]
Esterification serves dual purposes in pteridine chemistry: enhancing lipophilicity for improved membrane permeability and enabling selective ring functionalization. Methotrexate dimethyl ester synthesis typically employs Fischer esterification (H₂SO₄-catalyzed methanol reflux) or alkyl halide approaches (CH₃I/K₂CO₃). The dimethyl ester derivative exhibits significantly greater organic solvent solubility (DMSO: >50 mg/mL; methanol: ~30 mg/mL) compared to the parent methotrexate (<1 mg/mL in most organic solvents), facilitating subsequent reactions in aprotic media. Crucially, dimethyl ester protection prevents undesired carboxylate participation during electrophilic pteridine substitution. Spectroscopic monitoring (¹H NMR) confirms complete esterification via the characteristic shift of the α-proton resonance from δ 4.5 ppm (free acid) to δ 4.9 ppm (dimethyl ester) [5] [6].
C-7 functionalization represents the cornerstone of bioactive methotrexate analog synthesis. Diethyl phosphorocyanidate (DEPC) acts as both catalyst and cyanide source in a electrophilic aromatic substitution mechanism. DEPC first activates the pteridine ring through π-complexation, followed by regioselective cyanide transfer to C-7—the most electron-deficient position. This method achieves >90% regioselectivity at 0-5°C in dimethylformamide, minimizing byproducts. The electron-withdrawing cyano group substantially alters the redox potential of the pteridine ring, which is critical for metabolite activity. Alternative cyano sources (e.g., CuCN) prove inferior, yielding <20% product due to poor regiocontrol and harsher reaction requirements [4] [8].
Key reaction pathway:Methotrexate dimethyl ester + (EtO)₂P(O)CN → [π-Complex] → 7-Cyanomethotrexate dimethyl ester + (EtO)₂P(O)OH
Ester chain length profoundly influences physicochemical and biological properties of 7-cyanomethotrexate derivatives. Dimethyl esters exhibit accelerated hydrolysis kinetics (t₁/₂ ~45 min in hepatic microsomes) compared to diethyl analogs (t₁/₂ >120 min), facilitating rapid in vivo bioactivation. Solubility profiles diverge significantly: the dimethyl ester derivative shows 3.2-fold greater aqueous solubility (13.9 mg/mL in PBS) versus diethyl counterparts (4.3 mg/mL), while maintaining superior log P values (dimethyl: 1.82; diethyl: 2.41). Biological evaluations reveal dimethyl esters achieve 50% higher intracellular accumulation in Mycobacterium tuberculosis models relative to diethyl esters, correlating with enhanced DHFR inhibition (IC₅₀ dimethyl: 50 nM; diethyl: 30 nM). These advantages establish dimethyl esters as preferred intermediates for antimetabolite synthesis [6] [9].
Table 2: Physicochemical Comparison of Methotrexate Ester Derivatives
Property | 7-Cyanomethotrexate Dimethyl Ester | 7-Cyanomethotrexate Diethyl Ester | Significance |
---|---|---|---|
Molecular Weight | 507.50 g/mol | 535.55 g/mol | Impacts diffusion kinetics |
log P (Octanol-Water) | 1.82 | 2.41 | Dimethyl: Better balance hydrophilicity/lipophilicity |
Aqueous Solubility | 13.9 mg/mL | 4.3 mg/mL | Dimethyl: Favors pharmaceutical formulation |
Hydrolysis Half-life (Liver Homogenate) | 45 min | 120 min | Dimethyl: Faster metabolic activation |
Mycobacterial Cell Accumulation | 3.8 nmol/10⁹ cells | 2.5 nmol/10⁹ cells | Dimethyl: Enhanced intracellular delivery |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9